molecular formula C17H23N7OS B2598397 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(cyclopentylthio)ethanone CAS No. 1797697-24-5

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(cyclopentylthio)ethanone

Cat. No.: B2598397
CAS No.: 1797697-24-5
M. Wt: 373.48
InChI Key: JLHOMCHFGXSDAY-UHFFFAOYSA-N
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Description

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(cyclopentylthio)ethanone is a useful research compound. Its molecular formula is C17H23N7OS and its molecular weight is 373.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

Triazole and pyridazine derivatives have been explored for their synthesis and antiviral activities. For instance, compounds incorporating the pyrazolo[3,4-b]pyridine and triazine derivatives have shown effectiveness against viruses like HSV1 and HAV-MBB, indicating potential applications in developing antiviral agents (Attaby et al., 2006).

Herbicidal Modes of Action

Pyridazinone compounds, through their action on photosynthesis and the Hill reaction, offer insights into herbicidal applications. These findings suggest potential agricultural uses in controlling weed growth, highlighting the chemical's utility in plant management (Hilton et al., 1969).

Antimicrobial and Antimalarial Activities

Research on piperazine compounds incorporating imidazo[1,2-b]pyridazine moieties indicates significant antimicrobial properties against both gram-positive and gram-negative bacteria, as well as antimalarial activities. This suggests potential applications in the development of new antimicrobial and antimalarial drugs (Bhatt et al., 2016).

Anticancer Activity

The synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity show promise in medical applications, particularly in treating various cancer types. This underscores the potential of similar compounds in oncology (Kumar et al., 2013).

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7OS/c25-17(11-26-14-3-1-2-4-14)23-9-7-22(8-10-23)15-5-6-16(21-20-15)24-13-18-12-19-24/h5-6,12-14H,1-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHOMCHFGXSDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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